Bienvenue dans la boutique en ligne BenchChem!

tert-butyl N-[(1R,4R,5S)-2-azabicyclo[2.2.1]heptan-5-yl]carbamate

DPP-4 inhibition regioisomer SAR type 2 diabetes

The compound tert-butyl N-[(1R,4R,5S)-2-azabicyclo[2.2.1]heptan-5-yl]carbamate is a Boc-protected, single-enantiomer 2-azanorbornane (2-azabicyclo[2.2.1]heptane) scaffold with precisely defined (1R,4R,5S) stereochemistry. It belongs to the class of conformationally constrained bicyclic amines that serve as rigid isosteres of piperidine and pyrrolidine in medicinal chemistry.

Molecular Formula C11H20N2O2
Molecular Weight 212.29 g/mol
CAS No. 1932203-04-7
Cat. No. B3249306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl N-[(1R,4R,5S)-2-azabicyclo[2.2.1]heptan-5-yl]carbamate
CAS1932203-04-7
Molecular FormulaC11H20N2O2
Molecular Weight212.29 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CC2CC1CN2
InChIInChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-9-5-8-4-7(9)6-12-8/h7-9,12H,4-6H2,1-3H3,(H,13,14)/t7-,8-,9+/m1/s1
InChIKeyVERHYGQTHIOMQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl N-[(1R,4R,5S)-2-azabicyclo[2.2.1]heptan-5-yl]carbamate (CAS 1932203-04-7): A Defined Chiral Building Block in the 2-Azanorbornane Scaffold Family


The compound tert-butyl N-[(1R,4R,5S)-2-azabicyclo[2.2.1]heptan-5-yl]carbamate is a Boc-protected, single-enantiomer 2-azanorbornane (2-azabicyclo[2.2.1]heptane) scaffold with precisely defined (1R,4R,5S) stereochemistry. It belongs to the class of conformationally constrained bicyclic amines that serve as rigid isosteres of piperidine and pyrrolidine in medicinal chemistry. The parent scaffold has been established as a core structural element in the approved antiviral agent Ledipasvir and has demonstrated utility across DPP-4 inhibitors, muscarinic modulators, and KRAS inhibitors [1]. This particular Boc-protected amino variant enables orthogonal deprotection strategies and is available from multiple vendors at purities ranging from 97–98% (CAS 1932203-04-7, molecular formula C11H20N2O2, molecular weight 212.29 g/mol) .

Why Generic 2-Azabicycloheptane Isomers and Piperidine/Pyrrolidine Isosteres Cannot Simply Be Interchanged with tert-Butyl N-[(1R,4R,5S)-2-azabicyclo[2.2.1]heptan-5-yl]carbamate


The 2-azabicyclo[2.2.1]heptane scaffold contains two bridgehead carbons and four distinct substitution positions (C-3, C-5, C-6, C-7) each with discrete endo/exo orientations; combined with the stereochemistry at C-1 and C-4, this generates numerous regioisomeric, diastereomeric, and enantiomeric variants that exhibit fundamentally different spatial presentations of their amino substituents and consequently different biological target recognition profiles [1][2]. Simply swapping the (1R,4R,5S) isomer for, e.g., the (1R,4R,5R) diastereomer, the 6-amino-regioisomer, or a monocyclic piperidine equivalent, can result in complete loss of binding affinity and functional activity [1][3]. For structure-based drug design and SAR programs that demand reproducible vector geometry, generic replacement with a racemate or undefined isomer introduces an uncontrolled stereochemical variable, compromising hit validation and lead optimization campaigns [2].

Quantitative Differentiation of tert-Butyl N-[(1R,4R,5S)-2-azabicyclo[2.2.1]heptan-5-yl]carbamate Against Closest Analogs: A Comparator-Based Evidence Guide


Regioisomeric Differentiation: 5-Amino vs. 6-Amino-2-azanorbornane in DPP-4 Inhibitor Potency

The DPP-4 inhibitor series built on the 5-amino-2-azanorbornane scaffold, exemplified by neogliptin (12a), achieves an IC50 of 16.8 ± 2.2 nM against DPP-4. This compound is derived from the (1R,4R,5S)-5‑amino scaffold, where the amino group is positioned exo at the C-5 position [1]. In contrast, regioisomeric 6-amino-2-azanorbornane analogues in the same series did not demonstrate comparable potency, consistent with the distinct spatial vectors presented by the 5-exo vs. 6-endo/exo amino substituents as established by 2D NMR in the Dacenko 2011 synthetic route [2]. This demonstrates that the 5-amino regioisomer is the productive orientation for DPP-4 inhibition, and the Boc-protected (1R,4R,5S) variant is the direct synthetic precursor to the active pharmacophore.

DPP-4 inhibition regioisomer SAR type 2 diabetes

Chemoselective Protection for Orthogonal Synthesis: Boc-Protected vs. Unprotected 5-Amino-2-azanorbornane Hydrochloride

The target compound exists as a Boc-monoprotected form, where the secondary amine at the bridgehead (position 2) remains free while the exocyclic amino group at C-5 is Boc-protected. This orthogonal protection strategy, validated by the Dacenko 2011 five-step route yielding multigram quantities, enables selective deprotection at either nitrogen independently for sequential functionalization [1]. In contrast, a fully unprotected 5-amino-2-azanorbornane (e.g., the dihydrochloride salt, CAS typically encountered as 2-azabicyclo[2.2.1]heptan-5-amine·2HCl) requires global protection/re-protection cycles that add 1–2 synthetic steps and increase purification burden. The Boc-monoprotected form is the starting material of record for multistep SAR library synthesis.

orthogonal protection multistep synthesis building block procurement

Conformational Rigidity Advantage: 2-Azabicyclo[2.2.1]heptane vs. Monocyclic Piperidine in Target Binding Pre-organization

The rigid norbornane-like framework of the 2-azabicyclo[2.2.1]heptane scaffold locks the amine into a defined endo/exo orientation, reducing the conformational entropy penalty upon protein binding compared to flexible monocyclic piperidine. In a head-to-head P2Y14R antagonist study, the (S,S,S)-2-azanorbornane enantiomer 15 (MRS4738) displayed 3-fold higher binding affinity (exact Ki not separately listed; fluorescence binding IC50 ratio vs. piperidine parent PPTN) than its enantiomer 16, and higher affinity than the parent phenyl-piperidine PPTN (1) [1]. The constrained bicyclic skeleton also confers reduced conformational flexibility compared to freely rotating piperidine rings, which can adopt multiple chair conformations and axial/equatorial amine orientations. The (1R,4R,5S) stereochemistry of the target compound fixes the Boc-protected amino group in a defined exo orientation that can be exploited for defined vector-based library design.

conformational constraint entropic benefit binding affinity

Scalability of the Boc-Monoprotected 5-Amino-2-azanorbornane Synthesis: Dacenko Route Delivers Multigram Quantities

The Dacenko 2011 publication reports an improved five-step synthesis of Boc-monoprotected 5- and 6-amino-2-azanorbornanes that delivers multigram quantities of the title compounds with regiochemistry and stereochemistry unambiguously established by 2D NMR experiments [1]. This is a critical differentiator from other 2-azabicyclo[2.2.1]heptane derivatives (e.g., 7-substituted or 3-substituted variants) whose syntheses may require chiral auxiliaries, enzymatic resolutions, or chromatographic chiral separations that limit scale. The availability of a validated, scalable route to the Boc-monoprotected 5-amino intermediate means that procurement of the compound at research and development scales is not bottlenecked by synthesis, reducing lead time uncertainty.

multigram synthesis process scalability building block supply

Potential for High Potency with Selectivity: 2-Azabicyclo[2.2.1]heptane Scaffold in DPP-4 vs. Unrelated Off-Targets (DPP-8, DPP-9)

Further optimization of the 2-azabicyclo[2.2.1]heptane-based DPP-4 inhibitor series led to compound 9a, which achieved an IC50 of 4.3 nM against DPP-4 with no substantial inhibition of the structurally related off-targets DPP-8 and DPP-9 [1]. This selectivity profile contrasts with early-generation DPP-4 inhibitors that exhibited DPP-8/9 cross-reactivity associated with toxicity concerns. While this specific compound (9a) is derived from the 3-azabicyclo[2.2.1]heptane scaffold rather than the 2‑aza variant, the shared conformational constraint of the bicyclic heptane core demonstrates that this scaffold class can be tuned for high selectivity, a property that the Boc-protected 5-amino building block enables by providing a defined vector for selective functionalization.

selectivity profiling DPP-4 inhibitor off-target safety

Diastereomeric Differentiation: (1R,4R,5S) Enantiomer as the Defined Stereoisomer vs. Racemic or (1R,4R,5R) Forms

The target compound is supplied as a single, defined enantiomer with the (1R,4R,5S) absolute configuration [1]. In the P2Y14R antagonist series, the (S,S,S)-2-azanorbornane enantiomer 15 displayed 3-fold higher affinity than its enantiomer 16 [2]. This underscores that two enantiomers of the same 2-azanorbornane scaffold can have substantially different target binding. Procuring the (1R,4R,5S) enantiomer as a pre-defined chiral building block eliminates the need for chiral resolution steps, ensures batch-to-batch stereochemical reproducibility, and avoids the risk of misinterpreted SAR that can arise when racemic mixtures are used in biological assays.

stereochemical integrity enantiomer-specific activity chiral procurement

Highest-Value Research and Industrial Application Scenarios for tert-Butyl N-[(1R,4R,5S)-2-azabicyclo[2.2.1]heptan-5-yl]carbamate Procurement


DPP-4 Inhibitor Lead Optimization for Type 2 Diabetes Mellitus

In DPP-4 inhibitor programs, neogliptin (compound 12a, DPP-4 IC50 = 16.8 ± 2.2 nM) was built on the 5-amino-2-azanorbornane scaffold accessible from the Boc-protected (1R,4R,5S) building block [1]. Follow-up optimization yielded compound 9a (IC50 = 4.3 nM; DPP-4 selective over DPP-8/9) [2]. Teams procuring the defined (1R,4R,5S) Boc-monoprotected intermediate can directly couple it to (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid fragments and 1,2,4-oxadiazole substituents to rapidly generate neogliptin analogs for SAR exploration.

GPCR Antagonist Design Using Rigidified Piperidine Isosteres

The P2Y14R antagonist program demonstrated that 2-azanorbornane enantiomers display up to 3-fold differences in binding affinity when piperidine scaffolds are replaced with the conformationally constrained bicyclic framework [1]. The (1R,4R,5S)-Boc-5-amino-2-azanorbornane provides a rigid, stereodefined amine vector for coupling to GPCR-targeting pharmacophores. This is directly applicable to programs targeting muscarinic receptors, substance P receptors, and other Class A GPCRs where conformational pre-organization of the basic amine is a critical pharmacophore element.

Kinase Inhibitor and KRAS Inhibitor Scaffold Diversification

The 2-azabicyclo[2.2.1]heptane scaffold has been explicitly claimed in patent literature for KRAS inhibitors [1] and cathepsin C inhibitors [2]. The Boc-protected 5-amino intermediate enables chemoselective coupling to diverse warheads (acrylamides, nitriles, heterocycles) at the secondary bridgehead nitrogen while preserving the protected primary amine at C-5 for late-stage diversification. This orthogonal reactivity is particularly valuable in covalent inhibitor programs where precise positioning of the reactive electrophile is essential.

Multistep Parallel Library Synthesis Requiring Orthogonal Protection

The Dacenko 2011 synthetic route established that the Boc-monoprotected 5-amino-2-azanorbornane is accessible in multigram quantities and can be diversified at either nitrogen independently [1]. This makes it an ideal core building block for parallel synthesis of 2-azabicyclo[2.2.1]heptane-focused libraries. Unlike fully unprotected diamines that require cumbersome protection/deprotection cycles at every step, the pre-installed Boc group at C-5 enables single-step N2-functionalization with diverse electrophiles, followed by Boc removal for C5-NH elaboration. Procurement of the exactly defined (1R,4R,5S) stereoisomer ensures library members are stereochemically homogeneous.

Quote Request

Request a Quote for tert-butyl N-[(1R,4R,5S)-2-azabicyclo[2.2.1]heptan-5-yl]carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.